
1-Butylimidazole;trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylimidazole;trifluoromethanesulfonic acid is a compound that combines the properties of 1-butylimidazole and trifluoromethanesulfonic acid. 1-Butylimidazole is an organic compound with the formula C7H12N2, known for its use as a ligand in coordination chemistry . . The combination of these two compounds results in a versatile ionic liquid with unique properties and applications.
Vorbereitungsmethoden
The synthesis of 1-butylimidazole;trifluoromethanesulfonic acid typically involves the quaternisation reaction of 1-butylimidazole with trifluoromethanesulfonic acid. This reaction can be carried out using a microwave solvent-free approach, which allows for high yields and purities without the need for further purification . The reaction conditions generally involve heating the reactants to a specific temperature for a set period, ensuring complete conversion to the desired product.
Analyse Chemischer Reaktionen
1-Butylimidazole;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the imidazole ring can be modified by introducing different substituents.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butylimidazole;trifluoromethanesulfonic acid has a wide range of applications in scientific research, including:
Biology: The compound has been studied for its antibacterial, antifungal, and anticancer activities.
Medicine: Research has shown its potential in developing new therapeutic agents due to its biological activities.
Wirkmechanismus
The mechanism of action of 1-butylimidazole;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a versatile ionic liquid. The trifluoromethanesulfonic acid component provides high acidity, which can catalyze various chemical reactions. The 1-butylimidazole component acts as a ligand, coordinating with metal ions and facilitating different chemical processes . The combination of these properties allows the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications.
Vergleich Mit ähnlichen Verbindungen
1-Butylimidazole;trifluoromethanesulfonic acid can be compared to other similar compounds, such as:
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: This compound also combines an imidazole derivative with trifluoromethanesulfonic acid, but with a different substitution pattern on the imidazole ring.
1-Butylimidazole-based ionic liquids: These compounds share the 1-butylimidazole component but may have different counterions, resulting in varied properties and applications.
The uniqueness of this compound lies in its specific combination of high acidity and versatile coordination chemistry, making it suitable for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
916729-76-5 |
|---|---|
Molekularformel |
C8H13F3N2O3S |
Molekulargewicht |
274.26 g/mol |
IUPAC-Name |
1-butylimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H12N2.CHF3O3S/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)8(5,6)7/h4,6-7H,2-3,5H2,1H3;(H,5,6,7) |
InChI-Schlüssel |
GHEISAHCIHSFBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CN=C1.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
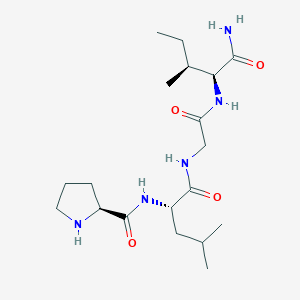
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)

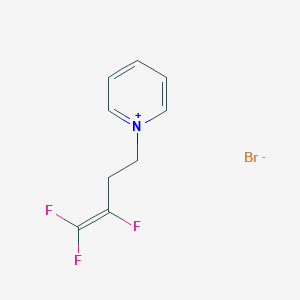
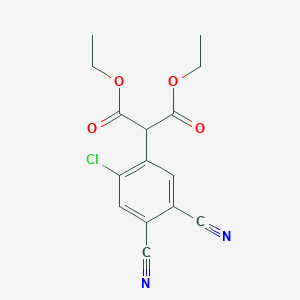
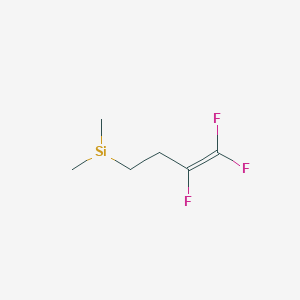

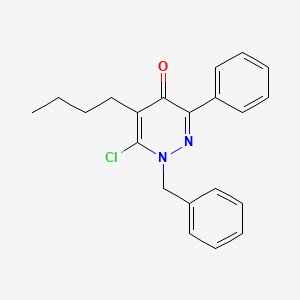
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
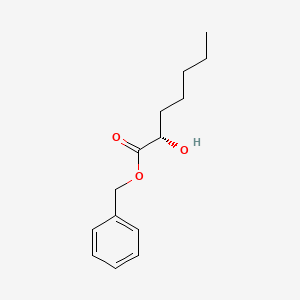

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)
